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Introduction
Repaglinide, the first clinically approved meglitinide analogue, marked a significant

advancement in the management of type 2 diabetes mellitus. Its unique mechanism of action,

characterized by a rapid onset and short duration of insulin secretion, offers a more

physiological approach to controlling postprandial hyperglycemia. This technical guide provides

an in-depth exploration of the discovery and chemical synthesis of Repaglinide, intended for

professionals in the field of drug development and research.

Discovery and Development: A Timeline
The journey of Repaglinide from a novel chemical entity to a therapeutic agent involved key

milestones over several years. Precursor molecules were first synthesized in late 1983 by

scientists at Dr. Karl Thomae GmbH in Germany.[1] The compound that would become

Repaglinide was later licensed to Novo Nordisk. An Investigational New Drug (IND) application

was filed with the U.S. Food and Drug Administration (FDA) in April 1992, followed by a New

Drug Application (NDA) in July 1997.[1] Repaglinide received FDA approval in December

1997, making it the first of the meglitinide class of antidiabetic drugs.[1][2]
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Development timeline of Repaglinide.

Mechanism of Action: A Detailed Signaling Pathway
Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic

β-cells.[1] Its mechanism is contingent on the presence of functioning β-cells.[3] Repaglinide
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binds to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive

potassium (KATP) channel in the β-cell membrane.[4] This binding event closes the KATP

channels, leading to membrane depolarization. The change in membrane potential activates

voltage-gated calcium channels, resulting in an influx of extracellular calcium ions. Elevated

intracellular calcium then triggers the exocytosis of insulin-containing granules, a process

mediated by SNARE proteins.[4][5][6][7]
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Signaling pathway of Repaglinide-induced insulin secretion.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacodynamics and

synthesis of Repaglinide.

Parameter Value Reference

Binding Affinity (Kd)

to Kir6.2/SUR1 0.42 ± 0.03 nM [8]

to SUR1 alone 59 ± 16 nM [8]

IC50 Values

for KATP channel inhibition

(Kir6.2/SUR1)
21 nmol/L [8]

In Vivo Efficacy (ED50)

Intravenous (rat) 10.4 µg/kg [8]

Oral (rat) 15.6 µg/kg [8]

Synthetic Route Key Reagents Reported Yield Patent/Reference

Route 1: Pivaloyl

Chloride Coupling

Pivaloyl chloride,

triethylamine

Intermediate: 73%,

Final Product: 94%
US7148355B2[9]

Route 2: Thionyl

Chloride Activation
Thionyl chloride Overall: 80.9% CN100445275C[10]

Chemical Synthesis of Repaglinide
The chemical synthesis of Repaglinide typically involves the coupling of two key intermediates:

(S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and a derivative of 3-ethoxy-4-

carboxymethylbenzoic acid. Various synthetic strategies have been developed to improve yield,

purity, and cost-effectiveness. Below are detailed protocols for two prominent synthetic routes.

Synthetic Workflow Overview
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General synthetic workflow for Repaglinide.
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Experimental Protocols
Route 1: Synthesis via Pivaloyl Chloride Coupling (as described in US Patent 7,148,355 B2)[9]

Preparation of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-

aminocarbonylmethyl]benzoate:

To a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene

(50 ml), and triethylamine (5.0 g, 49 mmol), add pivaloyl chloride (5.4 g, 45 mmol) at -5°C

and stir for 1 hour.

Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in

toluene (20 ml) at a temperature below 10°C.

Raise the temperature of the reaction mixture to 30°C and stir overnight.

Wash the mixture with water and saturated sodium bicarbonate solution.

Distill off the toluene under reduced pressure to obtain the crude product.

Dissolve the crude product in toluene (35 ml), add hexane (200 ml), and cool the mixture

to 0°C.

Filter the solid product and dry to yield 14.0 g of the title compound (Yield: 73%).

Preparation of (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-

butyl}aminocarbonylmethyl]benzoic acid (Repaglinide):

Stir a solution of ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-

aminocarbonylmethyl]benzoate (20 g, 41.6 mmol) in denatured spirit (200 ml) at 60-65°C.

Add 1N sodium hydroxide solution (62 ml).

After two hours of stirring at 60°C, cool the reaction mixture to 35°C and adjust the pH to

approximately 5.0 using 1N hydrochloric acid.

Stir the solution for 30 minutes at 35-40°C, then cool to 0°C and stir at 0 to 5°C for one

hour to obtain a crystalline product.
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Separate the crystals by filtration and wash with water.

Dry the product at 60-65°C under vacuum to get Repaglinide (17.8 g, Yield: 94%).

Route 2: Synthesis via Thionyl Chloride Activation (as described in Chinese Patent

CN100445275C)[10]

Acyl Chloride Formation:

Add 4-carboxymethyl-3-ethoxybenzoate to a suitable solvent (e.g., dichloromethane,

toluene).

Add thionyl chloride to the mixture and stir to form the corresponding acyl chloride.

Condensation:

To the acyl chloride solution, add a base (e.g., triethylamine).

Add (S)-(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine and stir the reaction mixture. This

condensation reaction yields the ester intermediate of Repaglinide.

Hydrolysis:

Add the Repaglinide ester intermediate to a water-soluble solvent (e.g., ethanol).

Add a basic solution (e.g., potassium hydroxide solution) and heat the mixture to facilitate

hydrolysis.

After the reaction is complete, cool the solution and adjust the pH to approximately 5.5

with an acid (e.g., hydrochloric acid) to precipitate Repaglinide.

Filter, wash with water, and dry the product. The reported overall yield for this two-step

process is 80.9%.[10]

Conclusion
The discovery and development of Repaglinide represent a targeted approach to addressing

the pathophysiology of type 2 diabetes. Its unique chemical structure and mechanism of action
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provide a valuable therapeutic option for glycemic control. The synthetic routes to Repaglinide
have evolved to optimize efficiency and yield, reflecting the ongoing innovation in

pharmaceutical process chemistry. This guide has provided a comprehensive overview of the

key technical aspects of Repaglinide's discovery and synthesis, offering a valuable resource

for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Repaglinide - Wikipedia [en.wikipedia.org]

2. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

3. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]

5. Exocytosis proteins as novel targets for diabetes prevention and/or remediation? - PMC
[pmc.ncbi.nlm.nih.gov]

6. Recent new insights into the role of SNARE and associated proteins in insulin granule
exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Stimulation of insulin release by repaglinide and glibenclamide involves both common and
distinct processes - PubMed [pubmed.ncbi.nlm.nih.gov]

9. US7148355B2 - Process for the preparation of repaglinide - Google Patents
[patents.google.com]

10. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents
[patents.google.com]

To cite this document: BenchChem. [The Genesis and Synthesis of Repaglinide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680517#discovery-and-chemical-synthesis-of-
repaglinide]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1680517?utm_src=pdf-body
https://www.benchchem.com/product/b1680517?utm_src=pdf-body
https://www.benchchem.com/product/b1680517?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Repaglinide
https://pmc.ncbi.nlm.nih.gov/articles/PMC4522877/
https://pubchem.ncbi.nlm.nih.gov/compound/Repaglinide
https://myendoconsult.com/learn/repaglinide-mechanism-of-action/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5451566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5451566/
https://pubmed.ncbi.nlm.nih.gov/28880475/
https://pubmed.ncbi.nlm.nih.gov/28880475/
https://www.researchgate.net/publication/319593575_Recent_new_insights_into_the_role_of_SNARE_and_associated_proteins_in_insulin_granule_exocytosis_GAISANO
https://pubmed.ncbi.nlm.nih.gov/9519738/
https://pubmed.ncbi.nlm.nih.gov/9519738/
https://patents.google.com/patent/US7148355B2/en
https://patents.google.com/patent/US7148355B2/en
https://patents.google.com/patent/CN100445275C/en
https://patents.google.com/patent/CN100445275C/en
https://www.benchchem.com/product/b1680517#discovery-and-chemical-synthesis-of-repaglinide
https://www.benchchem.com/product/b1680517#discovery-and-chemical-synthesis-of-repaglinide
https://www.benchchem.com/product/b1680517#discovery-and-chemical-synthesis-of-repaglinide
https://www.benchchem.com/product/b1680517#discovery-and-chemical-synthesis-of-repaglinide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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